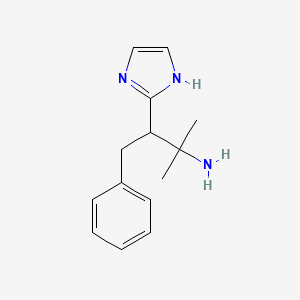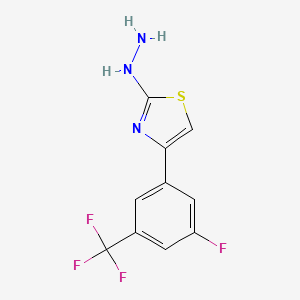
4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-フルオロ-5-(トリフルオロメチル)フェニル)-2-ヒドラジニルチアゾールは、フッ素とトリフルオロメチル基の存在を特徴とする複雑な有機化合物です。これらの官能基は、化合物の化学的および物理的特性に大きな影響を与えることが知られており、さまざまな科学研究分野において注目を集めています。
準備方法
合成経路と反応条件
4-(3-フルオロ-5-(トリフルオロメチル)フェニル)-2-ヒドラジニルチアゾールの合成は、通常、チアゾール環の調製から始まり、続いてフッ素化されたフェニル基で官能基化される複数のステップを伴います。一般的な合成経路には以下が含まれます。
環化反応: 適切な前駆体の環化によるチアゾール環の形成。
求核置換反応: 求核置換反応によるフッ素化されたフェニル基の導入。
ヒドラジン付加: 最終化合物となるチアゾール環へのヒドラジンの付加。
工業的生産方法
この化合物の工業的生産方法には、ラボでの合成経路の最適化されたバージョンが含まれ、スケーラビリティ、費用対効果、環境への配慮に重点が置かれています。収率と純度を高めるために、触媒と自動化されたプロセスがしばしば使用されます。
化学反応の分析
反応の種類
4-(3-フルオロ-5-(トリフルオロメチル)フェニル)-2-ヒドラジニルチアゾールは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を形成することができます。
還元: 還元反応を実行して官能基を修飾することができます。
置換: この化合物は、特にヒドラジニルおよびフェニル位置で、置換反応を起こすことができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムまたは過酸化水素など。
還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンまたは求核剤など。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな官能基を導入することができます。
科学研究への応用
4-(3-フルオロ-5-(トリフルオロメチル)フェニル)-2-ヒドラジニルチアゾールは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: 特に創薬において、潜在的な治療的用途について探求されています。
産業: 先端材料や化学プロセスの開発に使用されています。
科学的研究の応用
4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
4-(3-フルオロ-5-(トリフルオロメチル)フェニル)-2-ヒドラジニルチアゾールの作用機序には、特定の分子標的および経路との相互作用が含まれます。フッ素とトリフルオロメチル基の存在は、これらの標的に対する結合親和性と選択性を高めます。この化合物は、特定の酵素または受容体を阻害または活性化する可能性があり、観察された効果につながります。
類似化合物との比較
類似化合物
3-フルオロ-5-(トリフルオロメチル)フェニルボロン酸: フッ素化されたフェニル基を共有していますが、ボロン酸官能基が異なります。
トリフルオロメチルピリジン: トリフルオロメチル基を含みますが、チアゾール環の代わりにピリジン環を持っています。
独自性
4-(3-フルオロ-5-(トリフルオロメチル)フェニル)-2-ヒドラジニルチアゾールは、官能基とチアゾール環構造の特定の組み合わせにより、ユニークです。
特性
分子式 |
C10H7F4N3S |
|---|---|
分子量 |
277.24 g/mol |
IUPAC名 |
[4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H7F4N3S/c11-7-2-5(1-6(3-7)10(12,13)14)8-4-18-9(16-8)17-15/h1-4H,15H2,(H,16,17) |
InChIキー |
VMEGPYQRVUGVBH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C2=CSC(=N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


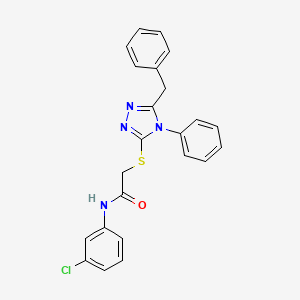
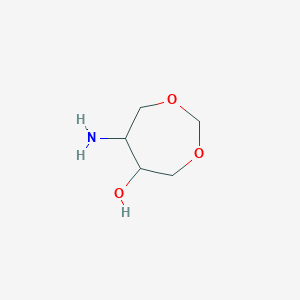
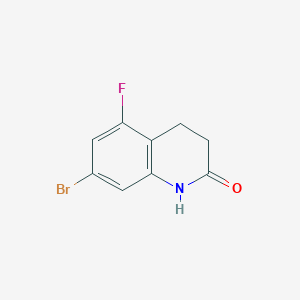
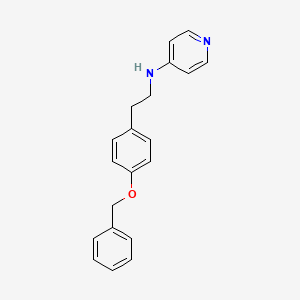
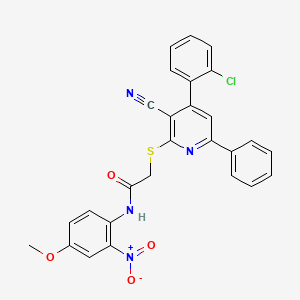
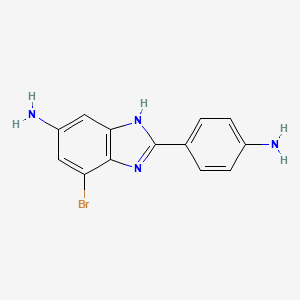
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)

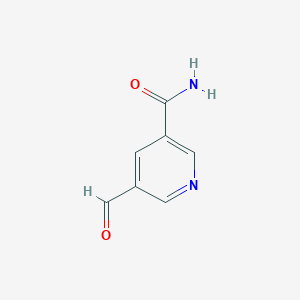
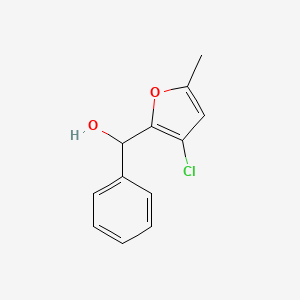
![Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate](/img/structure/B11770662.png)
![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770678.png)
